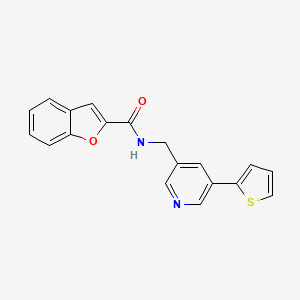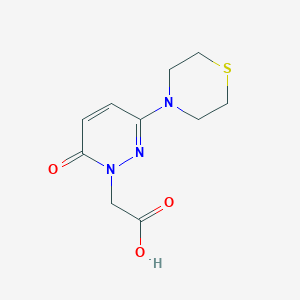
Methyl 4-chloro-3-iodobenzoate
Descripción general
Descripción
Methyl 4-chloro-3-iodobenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, cosmetics, and food preservation. Although the specific compound methyl 4-chloro-3-iodobenzoate is not directly mentioned in the provided papers, the related compounds such as methyl 4-hydroxybenzoate , 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate , and 4-chloro-2,3,5-trifluorobenzoic acid have been synthesized and analyzed, providing insights into the potential characteristics and applications of methyl 4-chloro-3-iodobenzoate.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of halogenated benzoic acids or their derivatives with various reagents. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature . Similarly, methyl 4-isonicotinamidobenzoate is synthesized by reacting methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride . These methods could potentially be adapted for the synthesis of methyl 4-chloro-3-iodobenzoate by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques such as single-crystal X-ray diffraction . These studies reveal the geometrical parameters and confirm the molecular structure of the synthesized compounds. For example, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea shows a strong intramolecular hydrogen bond, indicating the potential for similar intramolecular interactions in methyl 4-chloro-3-iodobenzoate .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of various heterocyclic scaffolds . This suggests that methyl 4-chloro-3-iodobenzoate could also serve as a precursor for the synthesis of heterocyclic compounds, given its halogen substituents that may facilitate further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR spectroscopy, NMR, and mass spectrometry . These studies provide information on vibrational wavenumbers, hyperpolarizability, and frontier molecular orbitals, which are crucial for understanding the electronic properties and reactivity of the molecules. For example, the FT-IR spectrum of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate strongly correlates with computed vibrational spectra, indicating the potential to predict the properties of methyl 4-chloro-3-iodobenzoate using computational methods .
Aplicaciones Científicas De Investigación
Synthesis and Application in Organic Chemistry
Methyl 4-chloro-3-iodobenzoate is a compound primarily used in organic chemistry for various synthetic purposes. For example, it has been utilized in the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate, demonstrating a safe and practical difluoromethylation protocol on a multikilogram scale (Sperry & Sutherland, 2011). Another study highlighted its role in the synthesis of carbazole alkaloids through copper-promoted N-arylation and subsequent intramolecular C–H arylation (Rasheed et al., 2014).
Environmental and Biological Applications
Methyl 4-chloro-3-iodobenzoate's derivatives have also found applications in environmental and biological studies. Alcaligenes denitrificans NTB-1 was found to utilize derivatives of 4-chloro-3-iodobenzoate as a carbon and energy source, demonstrating the compound's role in microbial metabolism and environmental bioremediation (van den Tweel, Kok, & de Bont, 1987). Additionally, its derivatives have been involved in studies of antimicrobial properties of novel triazoles (Gupta & Mishra, 2017).
Safety and Hazards
Mecanismo De Acción
The ester group (COOCH3) makes this compound a potential prodrug, meaning it could be metabolized in the body to release a drug. Esterases, enzymes found throughout the body, could potentially cleave the ester bond to release 4-chloro-3-iodobenzoic acid .
The compound’s pharmacokinetics would depend on factors such as its absorption, distribution, metabolism, and excretion (ADME). These properties are influenced by the compound’s chemical structure, including factors such as its size, polarity, and the presence of functional groups .
The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the body. For example, the compound’s stability could be affected by the pH of the body fluids it comes into contact with .
Propiedades
IUPAC Name |
methyl 4-chloro-3-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWENYAHUBUWONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B3001012.png)
![(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/no-structure.png)
![2-methyl-N-(propan-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3001015.png)



![5-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B3001024.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B3001029.png)

![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)
